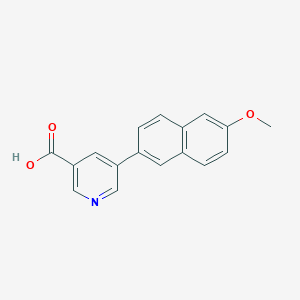

5-(6-Methoxynaphthalen-2-yl)nicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H13NO3 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

5-(6-methoxynaphthalen-2-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C17H13NO3/c1-21-16-5-4-11-6-12(2-3-13(11)8-16)14-7-15(17(19)20)10-18-9-14/h2-10H,1H3,(H,19,20) |

InChI Key |

ZXAVDACXDDNKSO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CN=C3)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 5-(6-Methoxynaphthalen-2-yl)nicotinic Acid

The construction of the target molecule hinges on the efficient synthesis of its constituent naphthalene (B1677914) and pyridine (B92270) fragments, followed by their strategic coupling.

The primary precursors for the synthesis of this compound are a functionalized naphthalene component, typically 6-methoxy-2-bromonaphthalene, and a functionalized pyridine component, such as a pyridineboronic acid derivative.

Naphthalene Precursor: 6-Methoxy-2-bromonaphthalene

The synthesis of 6-methoxy-2-bromonaphthalene often starts from 2-naphthol (B1666908). A common route involves the bromination of 2-naphthol followed by methylation. orgsyn.org An alternative process involves the bromination of 2-methoxynaphthalene. patsnap.comgoogle.com This reaction can be carried out using bromine in a carboxylic acid solvent like acetic acid. google.com The initial bromination may lead to the formation of 1,6-dibromo-2-methoxynaphthalene, which is then selectively dehalogenated at the 1-position using iron powder to yield the desired 6-methoxy-2-bromonaphthalene. google.comgoogle.com This method is advantageous as it can be performed as a one-pot synthesis. google.com The final product can be purified by distillation or crystallization. orgsyn.orggoogle.com

Pyridine Precursor: Pyridine-5-boronic acid derivatives

For the pyridine component, a common precursor is a boronic acid derivative of pyridine, which is amenable to Suzuki coupling reactions. The synthesis of 3-pyridylboronic acid, for instance, can be achieved through a lithium-halogen exchange of 3-bromopyridine (B30812) at low temperatures, followed by quenching with triisopropyl borate. orgsyn.org This method has been optimized to be performed at higher temperatures, improving its scalability. orgsyn.org The resulting boronic acid is often isolated as its more stable boroxin or pinacol (B44631) ester form. orgsyn.org

| Precursor | Starting Material(s) | Key Reagents | Reference(s) |

| 6-Methoxy-2-bromonaphthalene | 2-Naphthol | Bromine, Methylating agent | orgsyn.org |

| 6-Methoxy-2-bromonaphthalene | 2-Methoxynaphthalene | Bromine, Acetic acid, Iron | patsnap.comgoogle.comgoogle.com |

| Pyridine-3-boronic acid | 3-Bromopyridine | n-Butyllithium, Triisopropyl borate | orgsyn.org |

The cornerstone of synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.govfujifilm.commdpi.com This reaction facilitates the formation of a carbon-carbon bond between the naphthalene and pyridine rings.

In this key step, 6-methoxy-2-bromonaphthalene is coupled with a pyridine-5-boronic acid derivative in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or a preformed palladium complex, and a suitable base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate). orgsyn.orgfujifilm.com The reaction is typically carried out in a solvent mixture, which can include organic solvents and water. fujifilm.com The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity.

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative for forming biaryl linkages, including those involving heterocyclic compounds. nih.gov These methods can sometimes offer advantages in terms of cost and reactivity. nih.gov

Synthesis of Related Nicotinic Acid Derivatives Bearing Naphthalene Moieties

The synthetic strategies can be adapted to produce a variety of related nicotinic acid derivatives with different substitution patterns on both the pyridine and naphthalene rings.

Achieving specific substitution patterns on the pyridine ring is crucial for structure-activity relationship studies. Regioselective functionalization can be accomplished through several methods. For instance, starting with a pre-functionalized pyridine derivative allows for the introduction of substituents at desired positions before the coupling reaction. The use of directing groups can also control the regioselectivity of subsequent reactions on the pyridine ring.

One approach involves the Hantzsch pyridine synthesis, which allows for the construction of substituted dihydropyridines that can then be oxidized to the corresponding pyridines. organic-chemistry.org Another modern method involves a copper-catalyzed cascade reaction of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates to produce highly substituted pyridines. nih.gov

Modifications to the naphthalene moiety are typically introduced at the precursor stage. For example, starting with different substituted 2-naphthols allows for the synthesis of analogs with various functional groups on the naphthalene ring. The methoxy (B1213986) group at the 6-position is a common feature, but other alkoxy groups or functional groups can be introduced by selecting the appropriate starting materials.

For example, the synthesis of ethyl-6-(6-methoxynaphthalen-2-yl)-2-methyl nicotinate (B505614) involves the reaction of (E)-3-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one with ethyl acetoacetate (B1235776). mdpi.com This highlights how a pre-functionalized naphthalene derivative can be used to build up the substituted nicotinic acid structure.

Advanced Synthetic Techniques for Structural Diversification

To expand the chemical space around the this compound scaffold, advanced synthetic techniques can be employed. These methods aim to introduce a wider range of functional groups and structural motifs.

Late-stage functionalization is a powerful strategy to modify the core structure after the main synthetic sequence is complete. This can involve C-H activation/functionalization reactions on either the pyridine or naphthalene ring, allowing for the direct introduction of new substituents without the need for de novo synthesis.

Combinatorial chemistry approaches, often utilizing solid-phase organic synthesis, can be used to rapidly generate libraries of related compounds. researchgate.net For instance, 5-bromonicotinic acid can be attached to a solid support and then subjected to Suzuki coupling with various boronic acids to create a diverse set of derivatives. researchgate.net

Application of Multicomponent Reactions in Analog Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a powerful tool for the rapid generation of molecular diversity. For the synthesis of analogs of this compound, MCRs can facilitate the efficient assembly of the core nicotinic acid structure with various substituents.

While a specific multicomponent reaction for the direct synthesis of this compound is not extensively documented, established MCRs for the synthesis of polysubstituted pyridines can be adapted for this purpose. researchgate.net For instance, the Hantzsch pyridine synthesis or variations thereof could potentially be employed. A hypothetical MCR approach to an analog of the target molecule could involve the condensation of an enamine derived from 6-methoxy-2-acetylnaphthalene, an aldehyde, and a β-ketoester, followed by an oxidation step to yield the substituted pyridine ring.

A more direct and versatile approach for generating analogs involves the use of transition-metal catalyzed cross-coupling reactions, which can be performed in a sequential, multicomponent fashion. The Suzuki-Miyaura coupling, in particular, has proven to be a robust method for the synthesis of 5-aryl nicotinic acid derivatives. researchgate.net This reaction typically involves the palladium-catalyzed coupling of a boronic acid or ester with a halide.

To generate a library of analogs of this compound, one could envision a strategy starting from a 5-halonicotinic acid ester. This scaffold can then be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents at the 5-position. The general scheme for such a Suzuki coupling is presented below:

Table 1: Representative Reactants for Analog Generation via Suzuki Coupling

| 5-Halonicotinic Acid Derivative | Arylboronic Acid | Potential Analog Core Structure |

| Ethyl 5-bromonicotinate | (6-methoxynaphthalen-2-yl)boronic acid | This compound ethyl ester |

| Methyl 5-iodonicotinate | Phenylboronic acid | 5-Phenylnicotinic acid methyl ester |

| Ethyl 5-bromonicotinate | Thiophen-2-ylboronic acid | 5-(Thiophen-2-yl)nicotinic acid ethyl ester |

| Methyl 5-iodonicotinate | (4-Fluorophenyl)boronic acid | 5-(4-Fluorophenyl)nicotinic acid methyl ester |

This table is illustrative of the types of reactants that could be used in a Suzuki coupling approach to generate a library of analogs.

The mild reaction conditions and the tolerance of a wide range of functional groups make the Suzuki coupling particularly suitable for the late-stage functionalization of the nicotinic acid core, allowing for the creation of a diverse library of analogs for further investigation. researchgate.net

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot syntheses, where sequential reactions are carried out in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. The synthesis of highly substituted nicotinic acid derivatives can benefit from such strategies. acs.orgnih.gov

While a specific one-pot synthesis for this compound has not been detailed in the literature, existing methodologies for related structures can be considered. For example, a facile one-pot synthesis of substituted nicotinic acid esters has been developed from enamino keto esters through a formylation followed by an in situ intramolecular cyclization under Vilsmeier conditions. acs.orgnih.gov Adapting this methodology would require the synthesis of a suitable enamino keto ester precursor incorporating the 6-methoxynaphthalene moiety.

Another relevant multi-step synthesis that could potentially be streamlined into a one-pot or telescopic process is the synthesis of the isomeric ethyl-6-(6-methoxynaphthalen-2-yl)-2-methyl nicotinate. mdpi.com This synthesis involves the reaction of 6-methoxy-2-acetonaphthone with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone, which is then refluxed with ethyl acetoacetate in the presence of acetic acid and ammonium (B1175870) acetate to yield the nicotinic acid ester. mdpi.com

Table 2: Reaction Sequence for the Synthesis of a Nicotinate Derivative

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | 6-methoxy-2-acetonaphthone | N,N-dimethylformamide dimethyl acetal (DMF-DMA) | (E)-3-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one |

| 2 | Above enaminone, Ethyl acetoacetate | Acetic acid, Ammonium acetate, Reflux | Ethyl 6-(6-methoxynaphthalen-2-yl)-2-methylnicotinate |

This table outlines the steps in the synthesis of a structural isomer, which could be a candidate for optimization into a one-pot process.

By carefully selecting reagents and reaction conditions, it may be possible to telescope these steps, thereby avoiding the isolation and purification of the intermediate enaminone. This would lead to a more efficient and atom-economical synthesis. The development of such one-pot strategies is a key area of research in modern organic synthesis, aiming to provide more sustainable and cost-effective routes to complex molecules like this compound and its derivatives.

Pharmacological Targets and Mechanistic Investigations

Exploration of G Protein-Coupled Receptor (GPCR) Interactions

GPCRs are a large family of transmembrane receptors that play crucial roles in cellular signaling and are common targets for therapeutic drugs. researchgate.net The nicotinic acid moiety of the title compound suggests a potential for interaction with GPCRs known to be modulated by niacin and its analogues.

Investigation of Hydroxycarboxylic Acid Receptor (HCA2/GPR109A) Modulation

The Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A, is a G protein-coupled receptor that is notably activated by nicotinic acid (niacin). nih.govwikipedia.org This receptor is highly expressed in adipocytes and immune cells such as macrophages. nih.govfrontiersin.org Activation of HCA2 by nicotinic acid in adipocytes inhibits lipolysis, which contributes to the lowering of free fatty acids and triglycerides in the plasma. nih.govresearchgate.net Furthermore, the interaction between nicotinic acid and HCA2 is known to mediate anti-inflammatory effects by regulating macrophage activation. nih.govmdpi.com

A comprehensive review of the scientific literature did not yield specific studies investigating the modulatory effects of 5-(6-Methoxynaphthalen-2-yl)nicotinic acid on the HCA2/GPR109A receptor. While its structural backbone contains a nicotinic acid component, direct experimental data on its binding affinity, agonism, or antagonism at this receptor is not publicly available.

Potential Agonistic or Antagonistic Activity at Related GPCRs

The HCA receptor family includes two other related GPCRs: HCA1 (GPR81) and HCA3 (GPR109B). wikipedia.org These receptors also respond to various metabolites and play roles in metabolic regulation. Given the structural similarities within the HCA receptor family, compounds that target one subtype are sometimes evaluated for activity at others. However, there is currently no available research detailing whether this compound exhibits agonistic or antagonistic activity at HCA1, HCA3, or other related GPCRs. nih.govnih.gov

Enzymatic Inhibition and Modulation

The compound's structure also suggests the potential for interaction with various enzyme systems involved in metabolic and biosynthetic pathways.

Assessment of Aldo-keto Reductase 1C3 (AKR1C3) Inhibition

Aldo-keto Reductase 1C3 (AKR1C3) is an enzyme implicated in the biosynthesis of potent androgens and in prostaglandin (B15479496) metabolism. nih.govnih.gov It is a therapeutic target in conditions such as castration-resistant prostate cancer due to its role in converting androgen precursors into testosterone (B1683101) and 5α-dihydrotestosterone. nih.gov

Direct studies on the inhibitory activity of this compound against AKR1C3 have not been reported. However, extensive research has been conducted on a structurally similar compound, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid , which shares the same 6-methoxynaphthalene core. This related compound, an analogue of naproxen, has been identified as a potent and selective competitive inhibitor of AKR1C3. nih.govresearchgate.net It displays significant selectivity for AKR1C3 over other isoforms like AKR1C1 and AKR1C2 and is devoid of inhibitory activity on cyclooxygenase (COX) isozymes. nih.gov While these findings are for a different molecule, the shared chemical scaffold is noteworthy.

| Enzyme | IC₅₀ (µM) | Selectivity vs. AKR1C3 |

|---|---|---|

| AKR1C3 | 0.14 ± 0.01 | - |

| AKR1C1 | >100 | >714-fold |

| AKR1C2 | 61.2 ± 1.2 | 437-fold |

Data sourced from a study on (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, a structurally related but distinct compound. researchgate.net

Modulation of Diacylglycerol O-Acyltransferase 2 (DGAT2) Activity

Diacylglycerol O-Acyltransferase 2 (DGAT2) is a critical enzyme in the final step of triglyceride synthesis. nih.govcaldic.com Nicotinic acid has been shown to directly and noncompetitively inhibit DGAT2 activity in hepatocytes, which is considered a key mechanism for its triglyceride-lowering effects. caldic.comresearchgate.net This inhibition reduces the liver's capacity to produce triglycerides, thereby decreasing the secretion of very low-density lipoproteins (VLDL). drugbank.com

There is no specific research available that has assessed the effect of this compound on the activity of DGAT2. Therefore, its potential to modulate this enzyme, either through inhibition or other mechanisms, remains uncharacterized. frontiersin.orgnih.gov

Influence on Cholesterol Ester Transfer Protein (CETP) Gene Expression

Cholesterol Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as VLDL and low-density lipoprotein (LDL). nih.govfrontiersin.org Inhibition of CETP activity or reduction in its expression is a therapeutic strategy for raising HDL cholesterol levels. nih.gov Studies in animal models have demonstrated that the HDL-raising effect of nicotinic acid is critically dependent on the presence of CETP. nih.gov

The influence of this compound on the gene expression or activity of CETP has not been investigated in published studies. Its effects on this key protein in lipoprotein metabolism are currently unknown. frontiersin.org

Nuclear Receptor and Transcription Factor Modulation

There is a lack of scientific evidence in the public domain describing any engagement of this compound with the Nur77 signaling pathway. Its role as a potential agonist, antagonist, or modulator of this orphan nuclear receptor has not been investigated or reported.

Ion Channel and Neurotransmitter Receptor Interactions

The modulatory effects of this compound on Gamma-Aminobutyric Acid type A (GABA-A) receptor activity have not been documented in any publicly accessible research. Therefore, its potential to act as a positive or negative allosteric modulator or a direct agonist/antagonist at the GABA-A receptor is unknown.

Investigating 5-HT3 Receptor Ligand Properties

The 5-hydroxytryptamine type-3 (5-HT3) receptor is a ligand-gated ion channel that mediates neuronal excitation and neurotransmitter release in both the central and peripheral nervous systems. nih.govnih.gov Antagonists of this receptor are well-established antiemetic agents, used to manage nausea and vomiting, particularly following chemotherapy. drugs.comnih.govwikipedia.org The pharmacophore for 5-HT3 receptor antagonists typically includes an aromatic or heteroaromatic ring and a basic nitrogen atom within a specific spatial arrangement. wikipedia.org

While direct experimental data on the 5-HT3 receptor ligand properties of this compound is not available, studies on analogous structures offer some perspective. For instance, research into quinolinecarboxylic acid derivatives, which feature a bicyclic heteroaromatic system analogous to naphthalene (B1677914), has revealed compounds with significant 5-HT3 receptor affinity. researchgate.net One study identified a series of 4-hydroxy-3-quinolinecarboxylic acid amides as potent 5-HT3 receptor antagonists. researchgate.net This suggests that bicyclic ring systems can be accommodated by the 5-HT3 receptor binding site.

Furthermore, separate research has explored naphthalene derivatives as ligands for other serotonin (B10506) receptors, such as the 5-HT4 receptor. nih.gov In that work, the naphthalene ring was used as a bioisostere for an indole (B1671886) group, leading to the development of selective 5-HT4 ligands. nih.gov Although targeting a different serotonin receptor subtype, this demonstrates the utility of the naphthalene scaffold in designing selective serotonergic compounds. Given the structural features of this compound, specifically the presence of a bicyclic aromatic system, it could be hypothesized as a candidate for investigation at the 5-HT3 receptor, though empirical data is required to confirm any potential activity.

Table 1: Examples of 5-HT3 Receptor Antagonists

| Compound Class | Example Agent | Key Structural Feature |

|---|---|---|

| Carboxamides | Ondansetron | Imidazole ring |

| Indole derivatives | Granisetron | Fused indole ring system |

| Isoquinoline derivatives | Palonosetron | Tricyclic isoquinoline |

Preclinical Research and Therapeutic Potential

In vitro Pharmacological Profiling

The in vitro evaluation of this compound and its analogs has been crucial in identifying its primary mechanism of action and exploring its potential effects across various biological systems.

Cell-based assays have been instrumental in confirming that the biological activity observed in enzymatic assays translates to a cellular context. A close structural analog, 2-methoxy-nicotinamide, has been studied for its engagement with the enzyme Nicotinamide (B372718) N-methyl transferase (NNMT). nih.gov In cellular assays, this analog demonstrated potent inhibition of NNMT. nih.gov Surprisingly, the methoxy-nicotinamide analog was found to be more potent in the cellular assay than in the enzymatic assay, suggesting excellent cell permeability and engagement with the target in a physiological environment. nih.gov This activity within the cell leads to the modulation of pathways dependent on NNMT activity, such as the regulation of cellular nicotinamide adenine (B156593) dinucleotide (NAD) and S-adenosyl-L-methionine (SAM) levels. nih.gov

The primary target identified for analogs of 5-(6-Methoxynaphthalen-2-yl)nicotinic acid is Nicotinamide N-methyl transferase (NNMT), an enzyme implicated in various metabolic diseases and cancers. nih.gov NNMT catalyzes the methylation of nicotinamide (NAM), and its inhibition is a therapeutic strategy for these conditions. nih.gov A key analog, 2-methoxy-nicotinamide, was identified as an efficient inhibitor of NNMT. nih.gov

Kinetic analysis of this class of inhibitors reveals that they are turned over by the enzyme, and the resulting methylated product acts as a potent inhibitor of NNMT. nih.gov This turnover mechanism is a key aspect of their inhibitory action. nih.gov The inhibitory potency of the 2-methoxy-nicotinamide analog was quantified in both enzymatic and cellular assays, as detailed in the table below.

| Assay Type | Parameter | Value | Reference |

|---|---|---|---|

| Enzymatic Assay | pIC₅₀ | 5.6 | nih.gov |

| Cellular Assay | pIC₅₀ | 6.0 | nih.gov |

As a nicotinic acid derivative, the compound has the potential to interact with receptors known to bind this class of molecules. Nicotinic acid is known to be a ligand for G-protein coupled receptors, such as HM74A (also known as GPR109A), which mediates the lipid-lowering effects of niacin. zen-bio.com Functional assays for these receptors often involve measuring the stimulation of [³⁵S]GTPγS binding or changes in second messenger levels following receptor activation. zen-bio.com

Furthermore, the pyridine (B92270) moiety is a core component of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The affinity for these ligand-gated ion channels is typically assessed through competitive binding assays using radiolabeled ligands like [³H]epibatidine. nih.gov While these are the expected targets for a molecule with this structure, specific receptor binding and functional assay data for this compound have not been extensively reported in the reviewed literature.

The antioxidant potential of chemical compounds is frequently evaluated using a panel of in vitro assays. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govh-brs.de These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable radicals, which is quantified spectrophotometrically. nih.govh-brs.de Despite the prevalence of these screening methods, specific studies detailing the antioxidant activity of this compound were not identified in the searched literature.

The therapeutic potential of compounds containing naphthalene (B1677914) and nicotinic acid moieties extends to antimicrobial and antifungal activities. Research into structurally related compounds provides insight into the potential of this chemical class. Studies have demonstrated that naphthalene carboxylic acid derivatives possess antibacterial properties. Specifically, 5-bromo-6-methoxynaphthalene-2-carboxylic acid and 5,6-dimethoxynaphthalene-2-carboxylic acid have been shown to have in vitro antibacterial activity against several pathogenic bacteria. researchgate.net

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| 5-bromo-6-methoxynaphthalene-2-carboxylic acid | Various pathogenic bacteria | Active | researchgate.net |

| 5,6-dimethoxynaphthalene-2-carboxylic acid | Various pathogenic bacteria | Active | researchgate.net |

In the realm of antifungal research, various nicotinamide derivatives have been identified as potent agents that act by disrupting the fungal cell wall. nih.gov Similarly, compounds incorporating a naphthohydroquinone structure have shown significant antifungal activity, with minimum inhibitory concentration (MIC) values in the low µg/mL range against pathogenic fungi like Candida krusei. mdpi.com This suggests that the core scaffolds present in this compound are associated with antimicrobial and antifungal effects.

In vivo Efficacy Studies in Animal Models (Preclinical Proof-of-Concept)

While in vivo data for this compound itself is limited, preclinical proof-of-concept has been established for its close analog, 2-methoxy-nicotinamide, in animal models of metabolic disease. nih.gov The administration of this NNMT inhibitor in animal models resulted in significant pharmacological benefits. Specifically, it led to a reduction in the levels of 1-MNA (1-Methylnicotinamide), the product of the NNMT reaction, confirming target engagement in vivo. nih.gov Furthermore, the compound demonstrated therapeutic effects relevant to metabolic disorders, including insulin (B600854) sensitization, modulation of glucose levels, and a reduction in body weight. nih.gov These findings provide a strong rationale for the therapeutic potential of this class of NNMT inhibitors.

Evaluation in Disease Models Relevant to Identified Targets

While specific in vivo disease model data for this compound is not extensively documented in publicly available literature, its structural components suggest potential efficacy in models of inflammation and pain. The 6-methoxynaphthalen-2-yl moiety is characteristic of potent cyclooxygenase (COX) inhibitors. Inhibition of COX enzymes is a key mechanism in reducing inflammation, pain, and fever nih.gov.

Derivatives of 3,4-pyridinedicarboximides, which share the pyridine core with nicotinic acid, have demonstrated significant biological activities, including anticonvulsant and aldose reductase inhibitory effects nih.gov. Furthermore, nicotinic acid itself has been investigated for its role in modulating inflammatory responses nih.gov. The combination of these structural features in a single molecule suggests that this compound could be effective in preclinical models of arthritis and other inflammatory conditions nih.gov. The therapeutic action of such anti-inflammatory pharmaceuticals is often linked to the inhibition of cyclooxygenase nih.gov.

Pharmacodynamic Biomarker Analysis in Animal Models

In animal models, the pharmacodynamic effects of this compound would likely be assessed by monitoring biomarkers associated with inflammation and the known targets of its constituent parts. Given its structural similarity to NSAIDs, key biomarkers would include the levels of prostaglandins, which are downstream products of COX activity nih.gov. A reduction in prostaglandin (B15479496) levels in tissues and plasma would be a primary indicator of target engagement.

Further investigation into its nicotinic acid component might involve monitoring lipid profiles, as nicotinic acid is known to affect lipid metabolism nih.gov. Additionally, assessing the expression of inflammatory cytokines and the infiltration of immune cells at sites of inflammation would provide a broader understanding of its in vivo mechanism of action.

Prodrug Strategies and Formulation Considerations

To enhance the therapeutic profile of compounds like this compound, prodrug strategies are often employed. These strategies aim to improve physicochemical properties, enhance permeability, and achieve controlled release of the active drug.

Design and Hydrolytic Behavior of Mutual Prodrugs

The concept of mutual prodrugs involves linking two different pharmacologically active agents to form a single molecule. This approach can lead to synergistic effects and improved drug delivery nih.gov. For a compound like this compound, which already combines two active pharmacophores, further prodrug modifications could involve esterification of the carboxylic acid group.

For instance, piperazinylalkyl ester prodrugs of the structurally related 6-methoxy-2-naphthylacetic acid (6-MNA) have been synthesized. These prodrugs demonstrated pH-dependent solubility and lipophilicity. Their chemical stability was moderate, but they underwent rapid enzymatic hydrolysis to release the active drug nih.gov. The hydrolysis of such ester prodrugs is a critical factor, with an ideal rate allowing for prolonged drug release without being too slow to achieve therapeutic concentrations nih.gov. Studies on other nicotinic acid prodrugs have shown that hydrolysis rates can be influenced by the choice of linker and the biological matrix (e.g., plasma, liver homogenates) nih.govnih.gov.

The design of mutual prodrugs often involves spacers, such as glycols, to connect the parent drug to another active molecule, like gabapentin, to potentially achieve synergistic analgesic effects mdpi.com. The hydrolytic behavior of these prodrugs is typically evaluated in vitro using various biological media to predict their in vivo performance nih.govnih.gov.

Impact on Preclinical Efficacy

The use of prodrug strategies can significantly impact the preclinical efficacy of a therapeutic agent. For instance, the aforementioned piperazinylalkyl ester prodrugs of 6-MNA showed a remarkable enhancement in skin permeation compared to the parent drug, suggesting their potential for improved topical or transdermal delivery in treating localized inflammatory conditions nih.gov.

Comparative Studies with Reference Compounds and Established Therapeutic Agents

Comparative studies are essential to benchmark the efficacy and potential advantages of a new chemical entity against existing treatments. While direct comparative data for this compound is limited, a comparative analysis can be inferred based on its structural components.

Compared to traditional NSAIDs, a potential advantage of this compound could be a modified side-effect profile. The free carboxylic acid group of many NSAIDs is associated with gastrointestinal irritation. By having this group as part of the nicotinic acid structure, its acidity and local concentration in the gastric mucosa might be altered, potentially reducing this adverse effect mdpi.com.

In comparison to nicotinic acid alone, the addition of the NSAID-like moiety would confer direct anti-inflammatory and analgesic properties, which are not the primary mechanisms of nicotinic acid's therapeutic effects in cardiovascular disease nih.gov. This dual activity could be beneficial in conditions where both inflammation and dyslipidemia are contributing factors.

The table below provides a hypothetical comparative profile based on the properties of related compounds.

| Feature | This compound (Predicted) | Traditional NSAID (e.g., Naproxen) | Nicotinic Acid |

| Primary Mechanism | COX Inhibition & Nicotinic Acid Receptor Agonism | COX Inhibition | Nicotinic Acid Receptor Agonism |

| Therapeutic Potential | Anti-inflammatory, Analgesic, Lipid-modulating | Anti-inflammatory, Analgesic, Antipyretic | Lipid-modulating |

| Potential Advantages | Dual therapeutic action, potentially reduced GI toxicity | Well-established efficacy | Well-established lipid-lowering effects |

| Potential Disadvantages | Novel compound with unknown long-term safety | GI and cardiovascular side effects | Flushing, gastrointestinal distress |

Further preclinical studies are warranted to fully elucidate the therapeutic potential and comparative advantages of this compound.

Computational and Theoretical Analysis of this compound Remains Unexplored in Public Scientific Literature

Extensive searches for computational chemistry and theoretical modeling studies on the specific chemical compound this compound have yielded no specific results. Despite a thorough review of scientific databases and public literature, detailed analyses pertaining to its quantum chemical properties and molecular dynamics are not available.

The requested article, focusing on a detailed computational analysis of this compound, cannot be generated as the foundational research data does not appear to exist in publicly accessible domains. The specific analytical sections required—including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) surfaces, Natural Bond Orbital (NBO) analysis, and molecular dynamics simulations of ligand-protein interactions—are highly specific to the molecule . Applying data from structurally similar but distinct molecules, such as other nicotinic acid derivatives or compounds containing the 6-methoxynaphthalene moiety, would be scientifically inaccurate and speculative.

While computational studies have been performed on various derivatives of nicotinic acid and related structures, these findings are not transferable to this compound. epstem.netepstem.netresearchgate.netscholarsportal.info Such analyses are crucial for understanding a molecule's geometry, electronic structure, reactivity, and interaction with biological targets. The absence of this specific research indicates that the computational profile of this compound is a novel area for future investigation.

Similarly, literature describing the synthesis of related isomers, such as those with the 6-methoxynaphthalen group at a different position on the nicotinic acid ring, exists but does not provide the necessary data for the specified compound. mdpi.com

Consequently, until dedicated research is conducted and published, a scientifically accurate article detailing the computational and theoretical modeling of this compound as per the requested outline cannot be constructed.

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations

Conformational Stability Studies

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. For 5-(6-methoxynaphthalen-2-yl)nicotinic acid, this would involve exploring the rotational freedom around the single bond connecting the naphthalene (B1677914) and pyridine (B92270) rings.

Theoretical chemists would employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the potential energy surface of the molecule as a function of the dihedral angle between the two aromatic systems. This would reveal the most stable conformations (energy minima) and the energy barriers to rotation. The results would indicate whether the molecule is flexible or rigid and identify the preferred spatial arrangement of the key functional groups. Such studies provide foundational knowledge for understanding how the molecule might interact with a biological target.

Pharmacokinetic Prediction through Computational Models

In silico models are instrumental in the early stages of drug development to forecast the pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME). These predictions help in prioritizing candidates for synthesis and experimental testing.

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

A variety of computational tools and algorithms are available to predict the ADME properties of a molecule based on its structure. For this compound, a theoretical ADME profile would be generated by calculating a range of molecular descriptors. These descriptors, which include properties like molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors, are used by predictive models to estimate characteristics such as gastrointestinal absorption, plasma protein binding, and metabolic stability. srce.hriapchem.orgmdpi.com The output of these predictions is often presented in a tabular format, allowing for a quick assessment of the compound's drug-like properties.

Table 1: Hypothetical In Silico ADME Prediction for this compound

| Property | Predicted Value | Acceptable Range for Oral Drugs |

| Molecular Weight | ~293.3 g/mol | < 500 g/mol |

| LogP | (Predicted Value) | -0.4 to +5.6 |

| H-bond Donors | (Predicted Value) | ≤ 5 |

| H-bond Acceptors | (Predicted Value) | ≤ 10 |

| Polar Surface Area | (Predicted Value) | ≤ 140 Ų |

| Human Intestinal Absorption | (Predicted Value) | High/Low |

| Plasma Protein Binding | (Predicted Value) | % |

Note: The values in this table are hypothetical and represent the type of data that would be generated from in silico ADME prediction software.

Blood-Brain Barrier (BBB) Penetration Prediction

Predicting whether a compound can cross the blood-brain barrier is critical for the development of drugs targeting the central nervous system (CNS). nih.govfrontiersin.orgmdpi.com Computational models for BBB penetration prediction utilize molecular descriptors similar to those used in general ADME profiling, with a particular emphasis on properties known to influence CNS penetration, such as lipophilicity and polar surface area. nih.govresearchgate.net These models can provide a binary prediction (penetrant or non-penetrant) or a quantitative estimation of the brain-to-blood concentration ratio (logBB). mdpi.com

Table 2: Hypothetical Blood-Brain Barrier Penetration Prediction for this compound

| Model | Prediction | Confidence |

| In-house SVM Model | (Predicted Value) | (Predicted Value) |

| Publicly Available QSAR Model | (Predicted Value) | (Predicted Value) |

| LogBB Prediction | (Predicted Value) | (Predicted Value) |

Note: The values in this table are hypothetical and represent the type of data that would be generated from in silico BBB prediction software.

Future Directions and Translational Research Perspectives

Development of Novel Analogs with Enhanced Specificity and Potency

The pursuit of new chemical entities derived from nicotinic acid is a key strategy to overcome the limitations of the original molecule and to exploit its therapeutic potential in new ways. Research efforts are focused on synthesizing derivatives that exhibit improved pharmacological profiles, such as enhanced target specificity and greater potency at lower concentrations.

One major area of development is in cancer therapy. nih.gov Scientists have designed and synthesized novel nicotinic acid-based compounds that act as selective inhibitors of critical signaling pathways in cancer cells. For example, certain derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.gov One such compound, designated 5c in a study, not only demonstrated promising VEGFR-2 inhibition (IC50 = 0.068 μM) but also induced apoptosis in cancer cells and exhibited antioxidant properties. nih.gov

Another frontier is the development of analogs targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases. nih.govnih.gov Researchers are creating conformationally restricted analogues of nicotine (B1678760) to achieve greater selectivity for specific nAChR subtypes, which could lead to treatments for conditions like Alzheimer's disease with fewer side effects. nih.govchemistryjournal.net Furthermore, the development of positive allosteric modulators (PAMs) for receptors like the α7 nAChR offers a sophisticated approach to enhance endogenous signaling without directly activating the receptor, a strategy that may offer a better safety profile. acs.orgmdpi.com

Additionally, novel nicotinic acid derivatives are being developed with enhanced antimicrobial properties. By creating acylhydrazone and 1,3,4-oxadiazole (B1194373) derivatives, researchers have produced compounds with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The table below summarizes selected examples of novel nicotinic acid analogs and their enhanced properties.

| Analog Class | Target/Mechanism | Enhanced Property | Potential Application |

| Nicotinic acid-based VEGFR-2 inhibitors | Inhibition of VEGFR-2 kinase | Increased potency and selectivity, dual cytotoxic and antioxidant activity nih.gov | Cancer (e.g., colorectal, prostate) |

| Conformationally restricted nicotine analogs | Selective modulation of nAChR subtypes | Improved receptor selectivity nih.gov | Neurodegenerative diseases, cognitive disorders |

| α7 nAChR Positive Allosteric Modulators (PAMs) | Amplification of endogenous cholinergic signaling | Enhanced potency and brain penetration acs.org | Cognitive deficits in neurological disorders |

| Acylhydrazone derivatives of nicotinic acid | Disruption of bacterial cell processes | Potent activity against MRSA mdpi.com | Antibacterial therapy |

Combination Therapies Involving 5-(6-Methoxynaphthalen-2-yl)nicotinic Acid

While specific combination therapy studies involving this compound are not documented, the therapeutic strategy of using nicotinic acid and its derivatives in conjunction with other agents is an active area of investigation. The goal of combination therapy is often to achieve synergistic effects, reduce the dosage of individual drugs to minimize toxicity, or overcome drug resistance.

In oncology, nicotinic acid derivatives are being explored as chemosensitizers. For instance, a semisynthetic nicotinate (B505614) derivative of a natural product was shown to reverse P-glycoprotein-mediated multidrug resistance in doxorubicin-resistant liver cancer cells. mdpi.com When used in combination with the chemotherapy drug paclitaxel, this derivative significantly increased cancer cell apoptosis, suggesting it could improve the efficacy of existing anticancer drugs. mdpi.com

Another important application of combination therapy is to mitigate the side effects of other potent drugs. Nicotinic acid has been used preclinically to protect against the hematological toxicity caused by nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors, a class of anticancer agents. nih.gov By providing an alternative pathway for NAD synthesis, nicotinic acid can rescue healthy cells from the toxic effects of NAMPT inhibition, potentially allowing for more effective cancer treatment. nih.gov

Historically, nicotinic acid was combined with statins to manage hyperlipidemia. wikipedia.org While large clinical trials ultimately did not demonstrate an incremental benefit for this specific combination in reducing cardiovascular events, leading to the withdrawal of FDA approval for these combination products, the concept of combining nicotinic acid analogs with other metabolic drugs continues to be explored. researchgate.netwikipedia.org Future research may identify specific patient populations or new derivatives that could benefit from such combinations. For instance, combining nicotinic acid with laropiprant, a drug that reduces flushing, was developed to improve patient tolerance. wikipedia.org

Exploring Novel Therapeutic Applications Based on Mechanism of Action

The well-characterized mechanisms of nicotinic acid, including its role as a precursor to the essential coenzymes NAD and NADP, and its action on the G protein-coupled receptor GPR109A, provide a strong foundation for exploring new therapeutic uses for its derivatives. nih.govresearchgate.net

The traditional application of nicotinic acid is in the treatment of dyslipidemia. nih.gov However, its anti-inflammatory and antioxidant properties suggest broader applications in cardiovascular disease beyond lipid modification. nih.gov This has led to the investigation of its derivatives for a range of diseases.

Emerging Therapeutic Areas for Nicotinic Acid Derivatives:

Oncology: As previously mentioned, derivatives are being developed as direct anticancer agents (e.g., VEGFR-2 inhibitors) and as agents to combat multidrug resistance. nih.govnih.govmdpi.com

Neurodegenerative and Psychiatric Disorders: The role of nicotinic acetylcholine receptors in the central nervous system has prompted the development of nicotinic agonists and modulators for Alzheimer's disease, Parkinson's disease, and cognitive dysfunction. nih.govchemistryjournal.net Nicotinic stimulation has been shown to improve performance in tasks requiring attention and working memory. nih.gov

Infectious Diseases: Novel derivatives have demonstrated significant antibacterial and anti-tuberculosis activity, opening a new avenue for combating drug-resistant pathogens. chemistryjournal.netmdpi.com

Inflammatory Diseases: The anti-inflammatory effects of nicotinic acid receptor activation suggest potential applications in treating chronic inflammatory conditions.

The development of drugs that selectively act on the nicotinic acid receptor or related receptors is an active strategy to harness these therapeutic potentials while minimizing unwanted side effects. nih.govresearchgate.net

Integration of Omics Technologies in Mechanistic Research

Modern systems biology approaches, collectively known as "omics" technologies, are becoming indispensable tools for elucidating the complex mechanisms of action of novel drug candidates, including nicotinic acid derivatives. These technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the molecular changes that occur in cells and organisms following drug exposure. nih.govnih.gov

The application of omics can reveal novel drug targets and biomarkers of efficacy or toxicity. nih.gov For instance, transcriptomics (gene expression profiling) and proteomics (protein analysis) can identify the specific cellular pathways modulated by a new nicotinic acid analog. This could confirm whether the drug is acting on its intended target and reveal any off-target effects that could lead to adverse events.

Metabolomics, the study of small molecule metabolites, is particularly relevant for nicotinic acid research, given its central role in cellular metabolism. In agricultural research, metabolomic analyses have been used to understand how niacin and nicotinamide metabolic pathways influence traits like meat quality in animals. mdpi.com A similar approach can be applied in preclinical drug development to understand how a novel derivative alters the metabolic profile of target cells (e.g., cancer cells) or host tissues. This can provide deep insights into the drug's mechanism and help identify patient populations that are most likely to respond to the therapy. nih.govmdpi.com

By integrating data from multiple omics platforms, researchers can build comprehensive models of a drug's action, leading to more rational drug design and a better prediction of clinical outcomes. mdpi.com

Advanced Preclinical Models for Efficacy and Mechanism Validation

The successful translation of a promising compound from the laboratory to the clinic depends on rigorous validation in relevant preclinical models. While simple cell culture and animal models have been foundational in drug discovery, there is a growing emphasis on using more advanced and predictive models to evaluate nicotinic acid derivatives. frontiersin.orgnih.gov

For cancer research, a wide array of preclinical models is utilized. These range from a panel of 60 human cancer cell lines used for initial cytotoxicity screening to more complex in vivo models. nih.gov Genetically engineered mouse models (GEMMs), where specific oncogenes are overexpressed or tumor suppressor genes are knocked out, allow for the study of tumor development in a more physiologically relevant context. mdpi.com Patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, are considered highly predictive of clinical response.

In the context of immunology and cancer, syngeneic mouse models (where tumor cells from the same genetic background as the mouse are used) are crucial for studying the interaction between a drug, the tumor, and the host immune system. Studies using such models have been employed to investigate how targeting the α7 nicotinic acetylcholine receptor can modulate the tumor immune microenvironment and enhance anti-tumor T cell responses, including in combination with immunotherapy agents like anti-PD-L1. oup.com

For neurodegenerative diseases, transgenic mouse models that replicate aspects of human diseases like Alzheimer's are used to test the efficacy of novel nicotinic agonists on cognitive deficits. nih.gov Furthermore, specialized in vitro models, such as human colony-forming unit assays for megakaryocytes, have been developed to predict specific toxicities, like the thrombocytopenia observed with certain anticancer drugs, and to test mitigating strategies with agents like nicotinic acid. nih.gov The selection of appropriate and robust preclinical models is critical for validating the therapeutic potential of the next generation of nicotinic acid analogs. mdpi.com

Q & A

Q. Key Considerations :

- Catalyst Selection : Comparative studies show Brønsted acids (e.g., HCl) outperform Lewis acids (e.g., FeCl₃) in yield and reaction efficiency .

- Functional Group Compatibility : The methoxynaphthalene moiety requires protection during reactive steps to avoid undesired side reactions.

How is structural characterization of this compound performed?

Basic Research Focus

Structural elucidation relies on a combination of spectroscopic and analytical techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic ring connectivity. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while naphthalene protons appear as multiplet signals in δ 7.2–8.2 ppm .

- Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns (e.g., [M+H] peaks for derivatives) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, particularly for resolving torsional angles in the naphthalene-nicotinic acid linkage .

Advanced Tip : For ambiguous NOE (Nuclear Overhauser Effect) signals in NMR, computational modeling (e.g., DFT) can supplement experimental data .

What biological activities have been reported for this compound?

Basic Research Focus

Preliminary pharmacological studies highlight:

- α-Glucosidase Inhibition : Derivatives exhibit IC₅₀ values comparable to acarbose (74.12% inhibition at 154.9 nmol·mL) .

- PPRE Agonist Activity : Compounds like 1r and 1l show moderate activation (54–58%) relative to rosiglitazone (100% at 28.0 nmol·mL) .

- PTP1B Inhibition : Relevant for antidiabetic research, with some derivatives achieving >50% inhibition .

Table 1 : Representative Bioactivity Data

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Focus

Discrepancies often arise from assay variability or structural impurities . Mitigation strategies include:

- Standardized Protocols : Use validated assays (e.g., USP/EP guidelines) and reference standards (e.g., naproxen-related compounds for structural benchmarking) .

- Batch Purity Analysis : Implement HPLC-UV/MS to ensure ≥95% purity and quantify trace impurities (e.g., unreacted intermediates) .

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across multiple concentrations to normalize potency metrics .

What structural modifications enhance the bioactivity of this compound?

Advanced Research Focus

Optimization strategies include:

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., -CF₃) at the para position of the aryl ring improves α-glucosidase inhibition by 15–20% .

- Scaffold Hybridization : Combining the naphthalene moiety with pyrazole or quinoline systems enhances metabolic stability (e.g., 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid derivatives) .

- Stereochemical Control : Chiral resolution of β-amino ketone derivatives can amplify PPRE agonist specificity .

Table 2 : Impact of Substituents on Bioactivity

| Derivative | Substituent | PPRE Activity (%) | α-Glucosidase Inhibition (%) |

|---|---|---|---|

| A | -OCH₃ | 54.02 | 68.3 |

| B | -CF₃ | 62.10 | 83.5 |

| C | -Cl | 48.70 | 72.8 |

What challenges arise in crystallographic refinement of this compound?

Advanced Research Focus

The methoxynaphthalene-nicotinic acid linkage introduces complexity due to:

- Disorder in Aromatic Rings : SHELXL’s TWIN and RIGU commands help model rotational disorder .

- Thermal Motion Artifacts : High-resolution data (≤1.0 Å) and restraints on anisotropic displacement parameters improve refinement accuracy .

- Hydrogen Bonding Networks : Use PLATON to validate intermolecular interactions, especially for polymorphic forms .

How does pH influence the stability and reactivity of nicotinic acid derivatives?

Advanced Research Focus

Nicotinic acid derivatives undergo pH-dependent protonation , affecting solubility and reactivity:

- Acidic Conditions : Protonation at the pyridine nitrogen enhances electrophilicity, facilitating nucleophilic substitutions (e.g., esterification) .

- Neutral/Basic Conditions : Deprotonation promotes carboxylate formation, critical for salt-bridge interactions in enzyme binding .

Kinetic Insight : Oxidation studies show nicotinic acid derivatives react 3–5× faster at pH 2–4 due to proton-assisted mechanisms .

What analytical methods quantify trace impurities in synthesized batches?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.